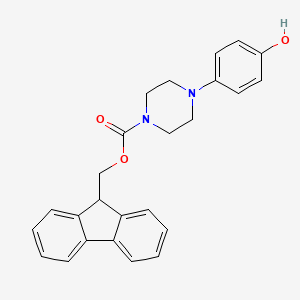

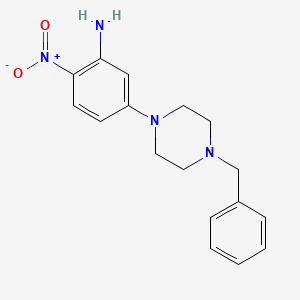

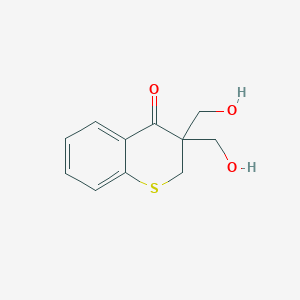

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical entity that appears to be related to various research areas, including fluorescent probes for ratiometric analysis and solid-phase synthesis linkers. Although the exact compound is not directly mentioned in the provided papers, related compounds and their applications can give insights into its potential uses and characteristics.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the synthesis of a perylene-3,4-dicarboximide derivative, which is used as a fluorescent probe . Similarly, the synthesis of a fluorene derivative with a carboxyphenyl group has been reported, indicating the potential for solid-phase synthesis applications . These methods suggest that the synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate would likely involve complex organic synthesis techniques, possibly including palladium-catalyzed reactions as seen in the synthesis of a pyrrolopyridine derivative .

Molecular Structure Analysis

The molecular structure of related compounds, such as the perylene-3,4-dicarboximide derivative, includes a piperazine ring, which is a common feature in the target compound . The presence of a piperazine ring often contributes to the binding properties of the molecule, potentially affecting its interaction with biological targets such as DNA . The fluorene derivative mentioned in another study also includes a phenyl ring with a carboxamide group, which could influence the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the use of the fluorene derivative as a linker in solid-phase synthesis, where the electron-withdrawing effect of the carboxamide group affects the release of carboxylic acids . This suggests that the target compound may also participate in similar chemical reactions, potentially serving as a linker or a reactive intermediate in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate are not directly reported, the properties of similar compounds can provide some insights. For instance, the perylene-3,4-dicarboximide derivative's fluorescence emission intensities vary with pH, indicating that the target compound may also exhibit pH-dependent optical properties . The solid-phase synthesis application of the fluorene derivative suggests that the target compound might have stability under certain conditions, which is essential for its potential use as a linker .

Scientific Research Applications

Synthesis and Characterization

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and related compounds have been synthesized for various purposes. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, including its X-ray diffraction studies and biological evaluation (Sanjeevarayappa et al., 2015).

Applications in Solid Phase Synthesis

Bleicher et al. (2000) reported on the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and its applications as new linkers for solid phase synthesis. These compounds showed higher acid stability compared to standard trityl resins (Bleicher et al., 2000).

Protection of Hydroxy-groups

Gioeli and Chattopadhyaya (1982) discussed the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of fluorene, for protecting hydroxy-groups in chemical syntheses. This group can be removed conveniently, preserving other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Luminescence and Charge-Transfer Studies

Vicente et al. (2004) explored (fluoren-9-ylidene)methanedithiolato complexes of gold, focusing on their synthesis, luminescence, and charge-transfer adducts. This research provides insights into the photophysical properties of fluorene-based compounds (Vicente et al., 2004).

Applications in Molecular Structure Analysis

Shen et al. (2012) studied marbofloxacin, a compound structurally similar to 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, analyzing its molecular structure and hydrogen bonding patterns (Shen et al., 2012).

Interactions with DNA

Bischoff et al. (1998) investigated the interactions of fluoren-based drugs with DNA using Surface Plasmon Resonance, providing valuable information on the binding affinity and behavior of fluorene derivatives with nucleic acids (Bischoff et al., 1998).

Safety and Hazards

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-11-9-18(10-12-19)26-13-15-27(16-14-26)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,28H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCAGOOHPLJBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138264 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-83-7 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)